(i) Acetylcholinesterase Inhibitors: Derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease, demonstrating promising inhibitory activity against acetylcholinesterase [ [] ].(ii) Histone Methyltransferase EZH2 Inhibitors: A derivative has been developed into a potent and selective EZH2 inhibitor, CPI-1205, currently in Phase I clinical trials for B-cell lymphoma [ [] ].(iii) Anaplastic Lymphoma Kinase (ALK) Inhibitors: ** A derivative, LDK378, exhibits potent and selective ALK inhibitory activity and has shown substantial antitumor activity in ALK-positive cancer patients [ [] ].(iv) Factor B Inhibitors: ** A derivative, LNP023, has been identified as a potent and selective factor B inhibitor and is currently in clinical trials for various complement-mediated diseases [ [] ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5